molecular formula C6H4ClN2NaO4S B13727054 N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide

N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide

Cat. No.: B13727054
M. Wt: 258.62 g/mol
InChI Key: GXAOKMSDVMGYBB-UHFFFAOYSA-N
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Description

N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents. This compound is characterized by the presence of a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide typically involves the nitration of chlorobenzene followed by sulfonation and subsequent chlorination. The nitration of chlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves the reaction of the nitro-chlorobenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the chlorination step is performed using sodium hypochlorite to introduce the chloro group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonamide group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 3-amino-N-sodiobenzene-1-sulfonamide.

    Reduction: 3-nitro-N-sodiobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide has several applications in scientific research:

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.

    Industry: Used in the production of dyes and pigments due to its ability to introduce functional groups to aromatic compounds.

Mechanism of Action

The mechanism of action of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The molecular targets include dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-nitrobenzene: Similar structure but lacks the sulfonamide group.

    3-nitrobenzene-1-sulfonamide: Similar structure but lacks the chloro group.

    N-chloro-N-sodiobenzene-1-sulfonamide: Similar structure but lacks the nitro group.

Uniqueness

N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is unique due to the presence of all three functional groups (nitro, chloro, and sulfonamide) on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H4ClN2NaO4S

Molecular Weight

258.62 g/mol

IUPAC Name

sodium;chloro-(3-nitrophenyl)sulfonylazanide

InChI

InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4H;/q-1;+1

InChI Key

GXAOKMSDVMGYBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[N-]Cl)[N+](=O)[O-].[Na+]

Origin of Product

United States

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